3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid
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Description
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is a research compound12. Its molecular formula is C10H6BrF2NO3 and its molecular weight is 306.0632.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized using palladium-catalyzed reactions3.Molecular Structure Analysis
The molecular structure of this compound consists of a carbamoyl group attached to a prop-2-enoic acid group, with a 2-bromo-4,6-difluorophenyl group also attached to the carbamoyl group2.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available. However, related compounds, such as 2-Bromo-4,5-difluorophenol, are reported to undergo palladium-catalyzed cyclotrimerization3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.0632. Unfortunately, other specific properties like melting point, boiling point, and density were not found in the available resources.Safety And Hazards
Specific safety and hazard information for this compound is not readily available in the resources. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use2.
Future Directions
The future directions of this compound are not specified in the available resources. However, given its unique structure, it could potentially be used in various research applications.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.
properties
IUPAC Name |
(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQCCXBUSKZDW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid |
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